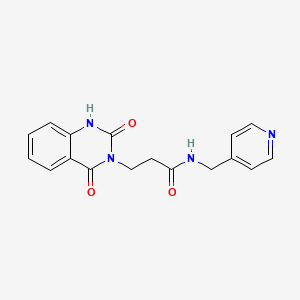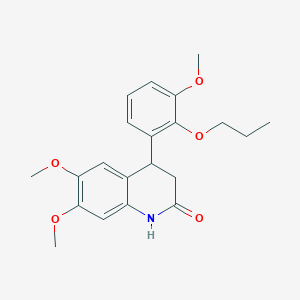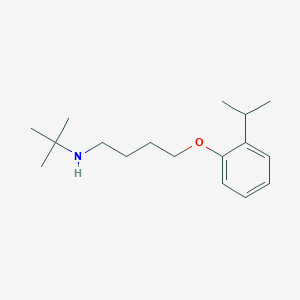![molecular formula C18H22N2O4S2 B4790668 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4790668.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-methoxyethyl)thio]benzamide, commonly known as Compound 1, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been developed as an inhibitor of a specific protein target, and its mechanism of action has been extensively studied.
Mécanisme D'action
Compound 1 is a selective inhibitor of a specific protein target, which plays a crucial role in various disease processes. The protein target is involved in the regulation of cell growth, survival, and inflammation. Compound 1 binds to the protein target and inhibits its activity, leading to the inhibition of various disease processes.
Biochemical and Physiological Effects:
Compound 1 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, induce apoptosis, and have anti-inflammatory effects. In addition, Compound 1 has been found to protect neurons from cell death, which is important in the context of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Compound 1 is its selectivity towards a specific protein target, which makes it a useful tool for studying the role of this protein in various disease processes. In addition, Compound 1 has been found to have good pharmacological properties, which make it a potential drug candidate. However, one of the limitations of Compound 1 is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for research on Compound 1. One area of research is to investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative diseases. Another area of research is to optimize its pharmacological properties, such as solubility and bioavailability, to make it a better drug candidate. In addition, further studies are needed to understand the mechanism of action of Compound 1 and its effects on various cellular pathways.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of a specific protein target, which is involved in various disease processes. Some of the areas of research where Compound 1 has been investigated include cancer, inflammation, and neurodegenerative diseases. In cancer research, Compound 1 has been found to inhibit the growth of tumor cells and induce apoptosis. Inflammation is a hallmark of many diseases, and Compound 1 has been shown to have anti-inflammatory effects. In neurodegenerative diseases, Compound 1 has been found to protect neurons from cell death.
Propriétés
IUPAC Name |
2-(2-methoxyethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-12-13-25-17-5-3-2-4-16(17)18(21)20-11-10-14-6-8-15(9-7-14)26(19,22)23/h2-9H,10-13H2,1H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYXQICGFOEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(tert-butyl)-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4790589.png)
![2-({5-[3-(dimethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-phenylacetamide](/img/structure/B4790594.png)
![2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-ethyl-N-phenylacetamide](/img/structure/B4790598.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4790604.png)
![({4-allyl-5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)phenylamine](/img/structure/B4790612.png)


![N-[4-(N-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4790641.png)
![6,8-dimethyl-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4790643.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4790646.png)

![methyl 1-cyclopropyl-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4790680.png)
![methyl 5-methyl-2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4790681.png)